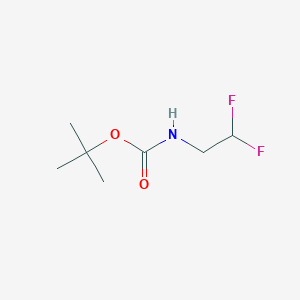

tert-Butyl (2,2-difluoroethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (2,2-difluoroethyl)carbamate: is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is known for its unique properties, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: . These services ensure the compound is manufactured to meet the required purity and quality standards for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carbamic acid and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.

Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2,2-difluoroethyl)carbamate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate derivatives.

Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or prodrugs, is ongoing.

Wirkmechanismus

The mechanism of action of tert-Butyl (2,2-difluoroethyl)carbamate involves its ability to form stable carbamate derivatives with various biological molecules. This interaction can inhibit the activity of enzymes by modifying their active sites, thereby affecting their function. The molecular targets and pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: Similar in structure but lacks the difluoroethyl group, making it less reactive in certain chemical reactions.

tert-Butyl (2,2,2-trifluoroacetyl)carbamate: Contains a trifluoroacetyl group instead of a difluoroethyl group, leading to different reactivity and applications.

Uniqueness: tert-Butyl (2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties

Biologische Aktivität

tert-Butyl (2,2-difluoroethyl)carbamate is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C7H14F2N1O2

- CAS Number : 1204333-50-5

The presence of the difluoroethyl moiety enhances the stability and reactivity of the compound, making it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate derivatives with various biological molecules. This interaction can lead to:

- Enzyme Inhibition : The compound modifies the active sites of enzymes, thereby inhibiting their function. This is particularly relevant in studies involving enzyme kinetics and inhibition mechanisms.

- Protein Modification : The stable carbamate derivatives formed can alter protein folding and function, impacting cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Proteus vulgaris

- Fungi : Candida albicans and Aspergillus fumigatus

These findings suggest potential applications in developing new antibacterial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Studies indicate that the compound can significantly reduce cell viability compared to standard treatments like cisplatin. This suggests its potential as an anticancer agent .

Enzyme Inhibition Studies

In biochemical assays, this compound has been used to study enzyme inhibition. Its ability to form stable complexes with target enzymes allows for detailed kinetic studies. For instance, it has been shown to inhibit serine proteases effectively, which are crucial in various physiological processes .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other carbamates. A comparison with similar compounds reveals:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl carbamate | C5H11NO2 | Lacks fluorine substituents |

| tert-butyl (3-fluoropropyl)carbamate | C8H16FNO | Longer carbon chain |

| tert-butyl (2,2-dichloroethyl)carbamate | C7H14Cl2NO | Contains chlorine instead of fluorine |

The difluoroethyl group in this compound contributes to its enhanced reactivity and distinct biological properties compared to these analogs .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

-

Cytotoxicity Evaluation :

- In vitro assays conducted on HepG-2 cells showed a dose-dependent decrease in cell viability when treated with this compound, indicating its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies :

Eigenschaften

IUPAC Name |

tert-butyl N-(2,2-difluoroethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTOBQFJNNYMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.